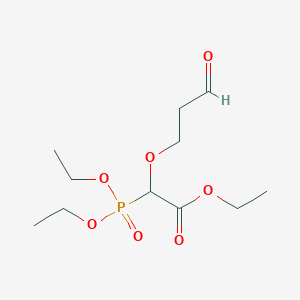
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a diethoxyphosphoryl group, and a 3-oxopropoxy group attached to an acetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate typically involves the esterification of acetic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid like sulfuric acid to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of acid chlorides or anhydrides in the presence of alcohols can also be employed to synthesize esters more effectively .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: This compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other esters.
Applications De Recherche Scientifique
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Horner-Wadsworth-Emmons reaction.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be involved in the development of pharmaceuticals due to its ability to form various derivatives.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers
Mécanisme D'action
The mechanism of action of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to produce carboxylic acids and alcohols, which can then participate in various metabolic pathways. The compound’s ability to form stable intermediates makes it valuable in synthetic organic chemistry .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simpler ester with similar reactivity but lacks the diethoxyphosphoryl and 3-oxopropoxy groups.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Triethyl phosphonoacetate: Shares the phosphonate ester group and is used in similar synthetic applications.
Uniqueness: Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is unique due to its combination of functional groups, which provides it with distinct reactivity and applications in both synthetic and industrial chemistry. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields .
Propriétés
Numéro CAS |
138611-33-3 |
|---|---|
Formule moléculaire |
C11H21O7P |
Poids moléculaire |
296.25 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphoryl-2-(3-oxopropoxy)acetate |
InChI |
InChI=1S/C11H21O7P/c1-4-15-10(13)11(16-9-7-8-12)19(14,17-5-2)18-6-3/h8,11H,4-7,9H2,1-3H3 |
Clé InChI |
KNRCIVKSKPMTSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(OCCC=O)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
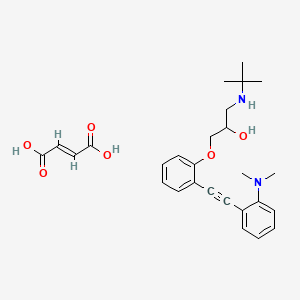
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
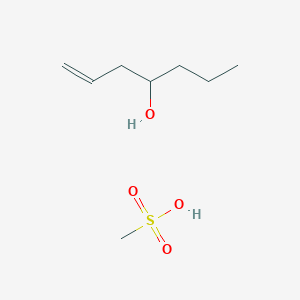
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
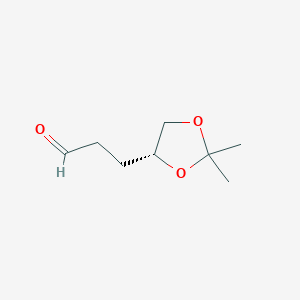
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
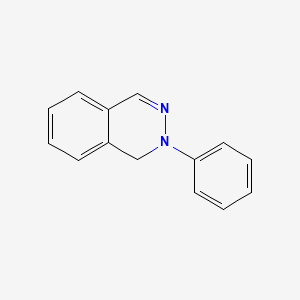

![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
